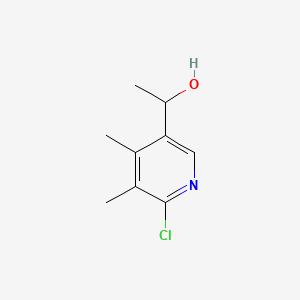
3,4-Dichlorocyclopentane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorocyclopentane-1-carbonyl chloride is a chemical compound with the molecular formula C6H7Cl3O It is a derivative of cyclopentane, where two chlorine atoms are substituted at the 3rd and 4th positions, and a carbonyl chloride group is attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,4-dichlorocyclopentane is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like chlorine gas and phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorocyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form 3,4-dichlorocyclopentane-1-methanol or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alcohols are commonly used under mild to moderate conditions.
Addition Reactions: Nucleophiles like alcohols, amines, or thiols are used, often in the presence of a base or acid catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3,4-dichlorocyclopentane-1-ol, 3,4-dichlorocyclopentane-1-amine, and various esters.
Addition Reactions: Products include esters, amides, and thioesters.
Reduction Reactions: Products include 3,4-dichlorocyclopentane-1-methanol and other reduced derivatives.
Applications De Recherche Scientifique
3,4-Dichlorocyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorocyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization through substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1-carbonyl chloride: Lacks the chlorine substituents at the 3rd and 4th positions, making it less reactive.
3,4-Dichlorocyclopentane: Lacks the carbonyl chloride group, limiting its reactivity to substitution reactions.
Cyclopentane-1,2-dicarbonyl chloride: Has two carbonyl chloride groups, leading to different reactivity and applications.
Uniqueness
3,4-Dichlorocyclopentane-1-carbonyl chloride is unique due to the presence of both chlorine substituents and a carbonyl chloride group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution, addition, and reduction, further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
56447-17-7 |
|---|---|
Formule moléculaire |
C6H7Cl3O |
Poids moléculaire |
201.5 g/mol |
Nom IUPAC |
3,4-dichlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2 |
Clé InChI |
UDIZMBSSALKBCI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



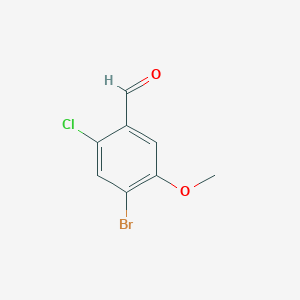
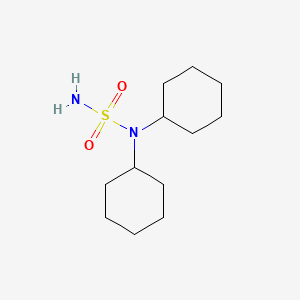
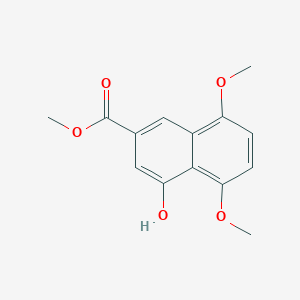
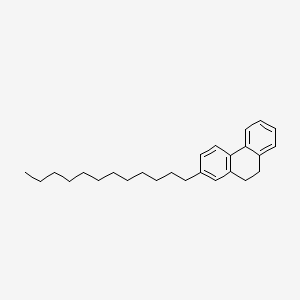
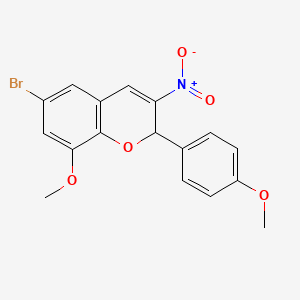
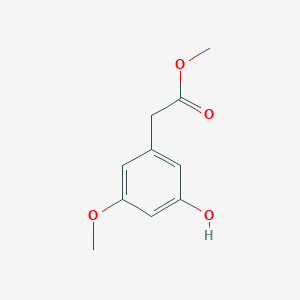



acetic acid](/img/structure/B13935082.png)
